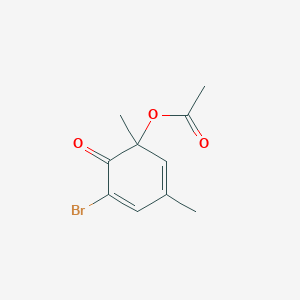
Benzenamine, 4-(2,3-dimethoxypropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(2,3-dimethoxypropoxy)-, also known as 4-(2,3-dimethoxypropoxy)aniline, is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2,3-dimethoxypropoxy group. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(2,3-dimethoxypropoxy)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitroaniline with 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: Benzenamine, 4-(2,3-dimethoxypropoxy)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The nitro precursor can be reduced to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(2,3-dimethoxypropoxy)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(2,3-dimethoxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(2,3-dimethoxypropoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
4-Methoxyaniline: Similar structure but with a methoxy group instead of the 2,3-dimethoxypropoxy group.
4-Ethoxyaniline: Contains an ethoxy group, offering different reactivity and properties.
Uniqueness: Benzenamine, 4-(2,3-dimethoxypropoxy)- is unique due to the presence of the 2,3-dimethoxypropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate for synthesizing compounds with specific properties and activities.
Eigenschaften
| 94925-58-3 | |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(2,3-dimethoxypropoxy)aniline |
InChI |
InChI=1S/C11H17NO3/c1-13-7-11(14-2)8-15-10-5-3-9(12)4-6-10/h3-6,11H,7-8,12H2,1-2H3 |
InChI-Schlüssel |
DTYRHMVURBUISJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(COC1=CC=C(C=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



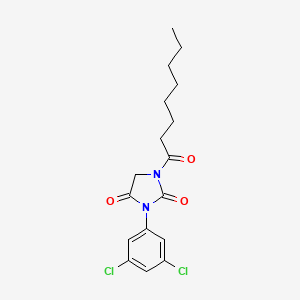

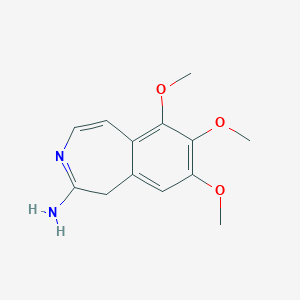

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
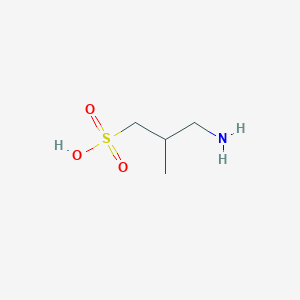
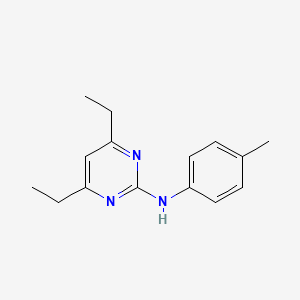
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
